1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime
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Overview
Description
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of methyl groups: Methylation of the benzimidazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the carbaldehyde group: This step involves the formylation of the methylated benzimidazole using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Oxime formation: The final step is the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methyl groups and the oxime can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzimidazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the oxime group, making it less reactive in certain chemical reactions.
1,5-Dimethyl-1H-benzo[d]imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an oxime, leading to different chemical properties and applications.
2-Methyl-1H-benzo[d]imidazole: Has only one methyl group, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(NE)-N-[(1,5-dimethylbenzimidazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-9-8(5-7)12-10(6-11-14)13(9)2/h3-6,14H,1-2H3/b11-6+ |
InChI Key |
ZEPFPAFEDMBYLK-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=N2)/C=N/O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C=NO)C |
Origin of Product |
United States |
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